molecular formula C9H10ClFO B8780194 3-(3-Chloro-4-fluorophenyl)propan-1-OL

3-(3-Chloro-4-fluorophenyl)propan-1-OL

Cat. No.: B8780194
M. Wt: 188.62 g/mol
InChI Key: NIXFMJBRFSXYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenyl)propan-1-OL: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluorobenzene.

    Grignard Reaction: The 3-chloro-4-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent.

    Addition Reaction: The Grignard reagent is then reacted with propanal to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Chloro-4-fluorophenyl)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)propanal.

    Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)propane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenyl isocyanate
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Comparison:

  • 3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
  • 3-Chloro-4-fluorophenyl isocyanate: Contains an isocyanate group, which is reactive towards nucleophiles and used in the synthesis of ureas and carbamates.
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring, making it structurally distinct and used in different chemical applications.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,1-2,5H2

InChI Key

NIXFMJBRFSXYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCO)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Compound 61-1 (3.20 g) and chlorotris(triphenylphosphine)rhodium(I) (3.00 g) in toluene (70 ml) was stirred under a hydrogen atmosphere at 65° C. for 10 hr. The reaction mixture was concentrated, diisopropyl ether was added and the mixture was filtered through celite. The filtrate was concentrated and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-75:25) to give the object product (2.47 g) as a brown oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.